molecular formula C17H17N3O4 B3865974 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

Cat. No.: B3865974
M. Wt: 327.33 g/mol
InChI Key: NCXBBBNHLHRVCV-WOJGMQOQSA-N
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Description

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group linked to a benzylidene moiety, with additional functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The resulting intermediate is then subjected to further reactions to introduce the oxo and phenylacetamide groups, completing the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; conditions vary depending on the nucleophile and desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted analogs with different functional groups.

Scientific Research Applications

2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinyl and benzylidene groups enable it to form covalent bonds with active sites, inhibiting or modulating the activity of target proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide stands out due to its specific substitution pattern on the benzylidene moiety, which can influence its reactivity and biological activity. The presence of the 2,4-dimethoxy groups may enhance its solubility and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-23-14-9-8-12(15(10-14)24-2)11-18-20-17(22)16(21)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXBBBNHLHRVCV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
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2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
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2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
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2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Reactant of Route 5
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide
Reactant of Route 6
2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

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